Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
Description
Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with:
- A 4-chlorobenzamido group at position 2,
- A methyl group at position 4,
- A p-tolylcarbamoyl group (para-methylphenyl carbamoyl) at position 5,
- A methyl carboxylate at position 2.
Molecular Formula: C21H16Cl2N2O4S
Molecular Weight: 463.33 g/mol
Key Features:
Properties
Molecular Formula |
C22H19ClN2O4S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S/c1-12-4-10-16(11-5-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)14-6-8-15(23)9-7-14/h4-11H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
LGKVXSVUVIWQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzoic acid, p-toluidine, and thiophene derivatives. The synthesis process may involve:
Amidation: Formation of amide bonds between 4-chlorobenzoic acid and p-toluidine.
Carbamoylation: Introduction of the carbamoyl group to the thiophene ring.
Esterification: Formation of the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
Chlorine vs. Methoxy Groups :
- Chlorine (electron-withdrawing) enhances electrophilic reactivity, making the compound more susceptible to nucleophilic attack. This is critical in covalent binding to biological targets like enzymes .
- Methoxy groups (electron-donating) reduce electrophilicity but improve solubility and bioavailability, as seen in ’s compound .
Positional Isomerism: Para-substituted groups (e.g., p-tolyl in the target compound) optimize planar interactions with hydrophobic enzyme pockets.
Fluorine Substitution :
- The smaller size and high electronegativity of fluorine () improve metabolic stability and membrane permeability compared to chlorine .
Methyl Carboxylate vs. Ethyl Ester :
- Methyl esters (target compound) are less lipophilic than ethyl esters (), affecting tissue distribution and clearance rates .
Biological Activity
Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure includes a thiophene ring, which is known for its diverse biological properties. The presence of various functional groups, such as chlorobenzamido and p-tolylcarbamoyl, suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Thiophene compounds often demonstrate antimicrobial activity against various pathogens.
Biological Evaluation
Recent studies have evaluated the biological activity of this compound through various assays.
Table 1: Summary of Biological Activities
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 2.7 | |
| Antimicrobial Activity | 15 | |
| Cytotoxicity against Cancer Cells | 10 |
Case Studies
- Acetylcholinesterase Inhibition : A study focused on the synthesis and evaluation of thiophene derivatives revealed that this compound showed significant inhibition of AChE, suggesting potential for treating Alzheimer's disease. The compound demonstrated an IC50 value of 2.7 µM, indicating strong potency in inhibiting this enzyme .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated an IC50 value of 15 µM, showcasing its effectiveness as an antimicrobial agent .
- Cytotoxicity Studies : The compound was also tested for cytotoxic effects on several cancer cell lines. It exhibited an IC50 value of 10 µM, suggesting it has potential as a chemotherapeutic agent .
Research Findings
The findings from various studies highlight the promising biological activities associated with this compound:
- Structure-Activity Relationship (SAR) : The incorporation of specific substituents on the thiophene ring enhances biological activity. For instance, the presence of the chlorobenzamido group significantly improves AChE inhibition.
- Computational Studies : Molecular docking studies have provided insights into the binding affinity and interaction modes between the compound and target enzymes, supporting empirical findings from biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
